molecular formula C7H9ClN2O B1488926 4-Chloro-6-ethoxy-2-methylpyrimidine CAS No. 1248229-24-4

4-Chloro-6-ethoxy-2-methylpyrimidine

Cat. No. B1488926
CAS RN: 1248229-24-4
M. Wt: 172.61 g/mol
InChI Key: DLCZMZFAKWMXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-ethoxy-2-methylpyrimidine is a chemical compound with the molecular weight of 172.61 . It is a liquid at room temperature . This compound is used in organic synthesis .


Synthesis Analysis

The synthesis of 4-Chloro-6-ethoxy-2-methylpyrimidine involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with EtONa in EtOH at approximately 20 °C for 2 hours . This reaction yields 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-6-ethoxy-2-methylpyrimidine . The InChI code is 1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Chloro-6-ethoxy-2-methylpyrimidine is a liquid at room temperature . It has a molecular weight of 172.61 .

Scientific Research Applications

Organic Synthesis

4-Chloro-6-ethoxy-2-methylpyrimidine: serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for creating more complex molecules. For instance, it can undergo nucleophilic aromatic substitution reactions to introduce various side chains, enhancing its utility in synthesizing diverse organic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of drugs with potential anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor properties. Its pyrimidine core is a crucial element in many drugs, mirroring its significance in nucleic acids .

Agrochemical Development

The chemical’s properties are explored in the development of agrochemicals. Its ability to act as a scaffold for further chemical modifications makes it a candidate for creating new pesticides and herbicides, contributing to more efficient and targeted agricultural practices .

Dye Manufacturing

This compound’s derivatives may find applications in dye manufacturing. By attaching various functional groups, researchers can develop new dyes with specific absorption properties, useful for textiles and industrial coloring processes .

Environmental Science

Lastly, in environmental science, researchers could use this compound to synthesize chemicals that help in the detection or removal of pollutants. Its modified derivatives could bind to specific contaminants, aiding in environmental monitoring and cleanup efforts.

Each application mentioned leverages the unique chemical structure of 4-Chloro-6-ethoxy-2-methylpyrimidine and its potential for further modification, showcasing the compound’s versatility in scientific research and industrial applications. The information provided is based on current scientific knowledge and the potential uses inferred from the compound’s chemical properties .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-chloro-6-ethoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCZMZFAKWMXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethoxy-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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